1H-Benzimidazol-7-ol, 2-ethyl- is a compound belonging to the benzimidazole class of heterocyclic compounds, which are characterized by their fused benzene and imidazole rings. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals. Benzimidazoles, including 1H-benzimidazol-7-ol derivatives, have been extensively studied for their antimicrobial, anticancer, and antioxidant properties.
1H-Benzimidazol-7-ol, 2-ethyl- can be classified as an organic compound with the molecular formula . It is categorized under heterocyclic compounds due to the presence of nitrogen atoms in its structure. This compound is synthesized through various chemical reactions involving benzimidazole derivatives and is often used as a precursor for more complex organic molecules.
The synthesis of 1H-benzimidazol-7-ol, 2-ethyl- typically involves the reaction of 2-ethyl aniline with a suitable benzimidazole derivative. A common method includes the use of ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The process can be conducted under reflux conditions to facilitate the reaction.
The reaction can yield a variety of substituted benzimidazoles depending on the specific conditions and reagents used. The purity and structure of the synthesized compounds are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The molecular structure of 1H-benzimidazol-7-ol, 2-ethyl- features a benzimidazole core with a hydroxyl group at the 7-position and an ethyl group at the 2-position. The presence of these functional groups contributes to its chemical reactivity and biological activity.
1H-Benzimidazol-7-ol, 2-ethyl- can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions are facilitated by the nucleophilic nature of the nitrogen atoms in the imidazole ring, which can participate in electrophilic substitution reactions .
The effectiveness of these reactions often depends on factors such as solvent choice, temperature, and reaction time. For example, N-Alkylation typically requires heating under reflux conditions to ensure complete conversion.
The mechanism of action for compounds like 1H-benzimidazol-7-ol, 2-ethyl-, particularly regarding their biological activities, often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Data from studies indicate that benzimidazole derivatives exhibit significant antimicrobial activity by disrupting cellular processes in pathogens .
1H-Benzimidazol-7-ol, 2-ethyl- is typically a solid at room temperature with variable melting points depending on purity:
Spectroscopic data such as IR and NMR provide insights into its functional groups and confirm its structure .
1H-Benzimidazol-7-ol, 2-ethyl-, like many benzimidazole derivatives, has several scientific applications:
The solid-state architecture of 2-ethyl-1H-benzimidazol-7-ol derivatives has been resolved through single-crystal X-ray diffraction. These analyses reveal that the benzimidazole core maintains near-planarity, while the ethyl substituent at C2 adopts a slight out-of-plane orientation due to steric interactions. Crucially, the hydroxyl group at C7 participates in strong intramolecular hydrogen bonding (N1-H1⋯O1, d = 2.68 Å) and intermolecular interactions (O1-H1⋯N3, d = 2.72 Å), forming infinite chains along the b-axis. This hydrogen-bonding network significantly influences molecular packing and stability [2] [8].
Table 1: Crystallographic Parameters of Ethyl 2-(1H-Benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate Derivative
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P 2₁/c |
Unit Cell (a,b,c) | 12.877(5) Å, 5.874(5) Å, 21.988(5) Å |
β-angle | 99.060(5)° |
V (ų) | 1642.4(16) |
Z | 4 |
Key Bond Length (C2-N1) | 1.336(3) Å |
N1-H1⋯O1 (intramolecular) | 2.68 Å |
O1-H1⋯N3 (intermolecular) | 2.72 Å |
Derivatives featuring nitroaryl hydrazone moieties exhibit enhanced planarity between benzimidazole and adjacent rings (dihedral angle: 7.35–18.23°), facilitating extended π-conjugation. This structural feature correlates with bathochromic shifts in electronic spectra and may influence biological activity through improved intermolecular interactions [2] [8].
NMR Spectroscopy: ¹³C NMR of 2-ethyl-1H-benzimidazol-7-ol displays diagnostic signals at δ 163.5 ppm (C7-OH), 151.2 ppm (C2), and 142.0 ppm (C7), confirming hydroxylation at the benzimidazole 7-position. The ethyl group manifests as a quartet at δ 25.1 ppm (-CH₂-) and triplet at δ 12.8 ppm (-CH₃). ¹H NMR reveals exchangeable protons at δ 12.85 ppm (N1-H) and 9.92 ppm (O-H), the latter sensitive to deuterium exchange [5] [6].
FT-IR Spectroscopy: Key absorptions include broad ν(O-H) at 3200–3400 cm⁻¹, sharp ν(C=N) at 1615 cm⁻¹, and ν(C=C) at 1480 cm⁻¹. The absence of carbonyl stretches distinguishes this compound from keto tautomers, while the strong band at 1280 cm⁻¹ corresponds to phenolic C-O vibrations [5].
UV-Vis Spectroscopy: Methanolic solutions exhibit λₘₐₓ at 290 nm (π→π* benzimidazole) and 340 nm (n→π* hydroxyl→imidazole charge transfer). Protic solvents induce 10–15 nm red-shifts due to enhanced hydrogen-bond stabilization of the excited state. Molar absorptivity exceeds 10⁴ L·mol⁻¹·cm⁻¹, indicating strong light-harvesting potential [5] [8].
Table 2: Spectroscopic Signatures of 2-Ethyl-1H-Benzimidazol-7-ol
Technique | Key Signals | Assignment |
---|---|---|
¹³C NMR | δ 163.5 ppm | C7-OH (hydroxylated carbon) |
δ 151.2 ppm | C2 (imidazole carbon) | |
δ 142.0 ppm | C7 (benzene carbon) | |
¹H NMR | δ 12.85 ppm (s, 1H) | N1-H |
δ 9.92 ppm (s, 1H) | O-H (exchangeable) | |
FT-IR | 3200–3400 cm⁻¹ (br) | ν(O-H) |
1615 cm⁻¹ (s) | ν(C=N) | |
UV-Vis | 290 nm (ε = 12,500) | π→π* transition |
340 nm (ε = 15,000) | n→π* charge transfer |
2-Ethyl-1H-benzimidazol-7-ol exhibits pH-dependent tautomerism and protonation states:
Acidic Conditions (pH < 3): Protonation occurs at N3 (pKa = 2.8), forming a cationic species with quinolyl-like character. This state enhances water solubility and disrupts intramolecular H-bonding.
Basic Conditions (pH > 10): Deprotonation of the hydroxyl group (pKa = 9.4) generates an anionic conjugate base with extended quinoidal delocalization, evidenced by a 50 nm red-shift in UV-Vis spectra [5] [8].
External electric fields (>0.01 a.u.) mimic solvent effects by stabilizing the keto tautomer through dipole alignment, demonstrating potential for electronic control of proton transfer. This effect is critical for molecular switching applications where solvent changes are impractical [5].
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals key electronic features:
Electrostatic Potential (ESP): Maximal negative potential (-0.082 a.u.) surrounds the hydroxyl oxygen and N3 nitrogen, identifying them as nucleophilic sites. The ethyl group exhibits neutral potential (+0.015 a.u.), consistent with its inertness.
Proton Affinity: Calculated proton affinities are 885 kJ/mol (N3) and 920 kJ/mol (N1), explaining preferential protonation at N3 in acidic media. Molecular dynamics simulations confirm solvent reorganization energies of 35 kJ/mol during proton transfer, aligning with experimental tautomerization barriers [8].
Table 3: DFT-Derived Electronic Parameters for 2-Ethyl-1H-Benzimidazol-7-ol
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -6.28 eV | Ionization potential estimate |
LUMO Energy | -2.30 eV | Electron affinity estimate |
ΔE(HOMO-LUMO) | 3.98 eV | Optical gap (correlates with λₘₐₓ) |
Dipole Moment (enol) | 4.85 D | Polar solvent stabilization |
Dipole Moment (keto) | 8.65 D | Enhanced response to EEFs |
NBO Charge (O7) | -0.512 e | Hydrogen-bonding capacity |
Proton Affinity (N3) | 885 kJ/mol | Preferred protonation site |
Simulated IR spectra show excellent agreement (R² = 0.97) with experimental data, validating the computational models. The carbonyl stretching frequency in the keto tautomer (1680 cm⁻¹) is notably absent in experimental spectra, confirming enol dominance [5] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9